2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that belongs to the class of phenoxyacetamides It features a phenoxy group attached to an acetamide moiety, with a tetrazole ring linked to the phenyl group
Future Directions
Mechanism of Action
Target of Action
Compounds with tetrazole moieties are known to interact with many enzymes and receptors in organisms . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which suggests that they might have good bioavailability .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound might have a broad spectrum of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide under basic conditions.
Acetamide Formation: The acetamide moiety is formed by reacting the phenoxy compound with acetic anhydride or acetyl chloride in the presence of a base.
Tetrazole Ring Introduction: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. This reaction is often carried out under mild conditions using a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar structures but different substituents on the phenyl or acetamide groups.
Tetrazole Derivatives: Compounds containing the tetrazole ring but with different functional groups attached.
Uniqueness
2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the combination of the phenoxy group, acetamide moiety, and tetrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(10-22-14-4-2-1-3-5-14)17-12-6-8-13(9-7-12)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPJZXNDRFFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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